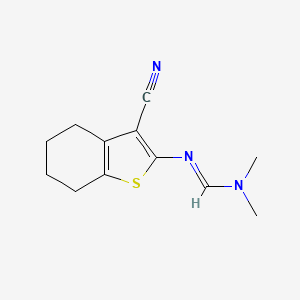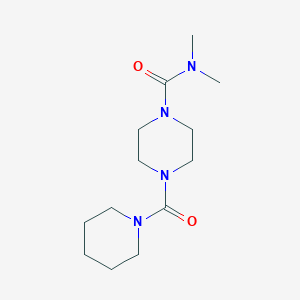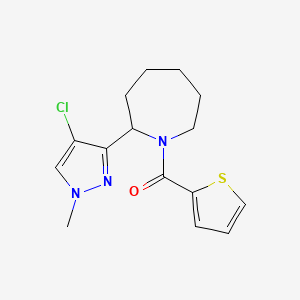![molecular formula C18H26N4 B5372742 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5372742.png)
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-methylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-methylbenzyl)piperazine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DMPP and is a piperazine derivative. DMPP has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
Mécanisme D'action
DMPP acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. It also exhibits moderate affinity for the norepinephrine transporter. DMPP has been shown to increase dopamine and serotonin levels in the prefrontal cortex and striatum. The increased dopamine and serotonin levels are responsible for the antidepressant-like and anxiolytic effects of DMPP.
Biochemical and Physiological Effects:
DMPP has been shown to increase the release of dopamine and serotonin in the prefrontal cortex and striatum. It also increases the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus. BDNF is a protein that plays a crucial role in neuroplasticity and the survival of neurons. DMPP has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages for lab experiments. It has high affinity and selectivity for the dopamine D2 and serotonin 5-HT1A receptors. DMPP is also highly soluble in water, making it easy to administer in various experimental settings. However, DMPP has some limitations. It has a short half-life, which makes it challenging to study its long-term effects. DMPP also has low bioavailability, which limits its potential use as a therapeutic agent.
Orientations Futures
DMPP has shown promising results in preclinical studies, and future research should focus on its potential use in the treatment of various neuropsychiatric disorders. DMPP's ability to modulate dopamine and serotonin levels makes it a promising candidate for the treatment of depression, anxiety, and drug addiction. Future studies should also focus on improving the bioavailability and half-life of DMPP to enhance its therapeutic potential. Additionally, the safety and efficacy of DMPP should be evaluated in clinical trials to determine its potential use as a therapeutic agent.
Conclusion:
In conclusion, DMPP is a piperazine derivative that has gained significant attention in scientific research. It has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience. DMPP has been shown to exhibit antipsychotic, anxiolytic, and antidepressant-like effects. It interacts with various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. DMPP has several advantages for lab experiments, including high affinity and selectivity for the dopamine D2 and serotonin 5-HT1A receptors. Future research should focus on its potential use in the treatment of various neuropsychiatric disorders and improving its therapeutic potential.
Méthodes De Synthèse
The synthesis of DMPP involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 4-(2-methylbenzyl)piperazine in the presence of a reducing agent. The reaction yields DMPP as a white solid. The synthesis method of DMPP has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
DMPP has been extensively studied for its potential use in medicinal chemistry, pharmacology, and neuroscience. DMPP has been reported to exhibit antipsychotic, anxiolytic, and antidepressant-like effects. It has been shown to interact with various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. DMPP has also been studied for its potential use in the treatment of drug addiction and schizophrenia.
Propriétés
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]-4-[(2-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4/c1-15-6-4-5-7-17(15)13-21-8-10-22(11-9-21)14-18-12-19-20(3)16(18)2/h4-7,12H,8-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMMZEGXHAWAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=C(N(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5372665.png)

![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]valine](/img/structure/B5372681.png)
![4-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5372689.png)

![3-({[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5372701.png)
![N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5372703.png)



![4'-(1-methoxyethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5372725.png)

![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5372756.png)
![3-methyl-8-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5372765.png)